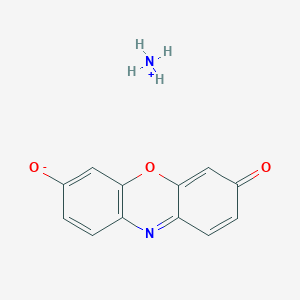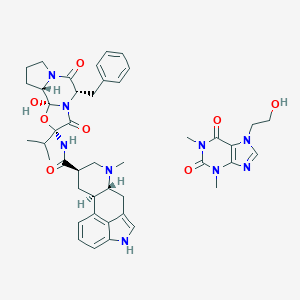
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole-5-one with an amine source, such as ammonium carbonate, under reflux conditions. The reaction is usually carried out in a solvent like ethanol or water, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted triazoles .
Scientific Research Applications
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with DNA and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol: Known for its corrosion inhibition properties.
Amicarbazone: A herbicide with both contact and soil activity.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antifungal activities.
Uniqueness
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
138220-11-8 |
|---|---|
Molecular Formula |
C4H7N5O2 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
4-amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H7N5O2/c1-2-7-9(3(5)10)4(11)8(2)6/h6H2,1H3,(H2,5,10) |
InChI Key |
HXQOMLJSCBWLLD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)N1N)C(=O)N |
Canonical SMILES |
CC1=NN(C(=O)N1N)C(=O)N |
Synonyms |
1H-1,2,4-Triazole-1-carboxamide,4-amino-4,5-dihydro-3-methyl-5-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide](/img/structure/B147667.png)







![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)
![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)




